molecular formula C12H17Cl2N3O B2401781 (2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride CAS No. 1353946-26-5

(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride

Cat. No.: B2401781
CAS No.: 1353946-26-5
M. Wt: 290.19
InChI Key: JIJZMUCYLOSBRJ-UHFFFAOYSA-N
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Description

(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride is a chemical compound with the molecular formula C12H16Cl2N2O. It is a derivative of piperidine and pyridine, which are both important heterocyclic compounds in organic chemistry. This compound is primarily used for research and development purposes and is not intended for medicinal or household use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride typically involves the reaction of 2-chloropyridine with 3-(methylamino)piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is monitored and controlled using advanced analytical techniques to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce piperidine derivatives with altered functional groups .

Scientific Research Applications

(2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, although it is not currently used as a drug.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-Chloropyridin-3-yl)(3-(methylamino)piperidin-1-yl)methanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of piperidine and pyridine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-[3-(methylamino)piperidin-1-yl]methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O.ClH/c1-14-9-4-3-7-16(8-9)12(17)10-5-2-6-15-11(10)13;/h2,5-6,9,14H,3-4,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJZMUCYLOSBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)C(=O)C2=C(N=CC=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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